2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 4-methoxyphenyl group at position 4, and a thio-linked acetamide moiety terminating in a thiazol-2-yl group. The thiazol-2-yl acetamide moiety is common in CNS-targeting agents, such as anticonvulsants .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-30-15-8-6-14(7-9-15)28-20(17-12-24-18-5-3-2-4-16(17)18)26-27-22(28)32-13-19(29)25-21-23-10-11-31-21/h2-12,24H,13H2,1H3,(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROAPRAIYYZTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The integration of functional groups such as indole, triazole, and thiazole enhances its biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 461.6 g/mol. The IUPAC name is 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiazol-2-yl)acetamide . The structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiazol-2-yl)acetamide |
| CAS Number | 852145-43-8 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. For instance, studies have demonstrated that related triazole compounds have higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays reveal that compounds similar to the one have shown effectiveness against various cancer cell lines. For example, certain triazole-thione hybrids displayed high anticancer activity with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Anticonvulsant Effects
Triazole derivatives have also been investigated for their anticonvulsant properties. Compounds featuring the thiazole and triazole moieties have demonstrated efficacy in animal models of epilepsy, suggesting a potential role in the development of new anticonvulsant medications .
The biological activity of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways related to proliferation and apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can modulate oxidative stress within cells, contributing to their anticancer effects .
Case Studies
Several studies highlight the biological activities of similar compounds:
- Study on Antimicrobial Activity : A recent study evaluated a series of triazole-thione compounds against a panel of pathogens, revealing significant antibacterial activity with MIC values lower than those for conventional antibiotics .
- Anticancer Research : Research involving the synthesis and testing of thiazole-containing triazoles showed promising results against human colon cancer cell lines (HCT 116), with some compounds exhibiting IC50 values comparable to leading anticancer drugs .
- Anticonvulsant Testing : In animal models, derivatives incorporating thiazole and triazole rings were tested for anticonvulsant efficacy using the MES and PTZ models, demonstrating notable protective effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that allow interaction with various biological targets. It is particularly noted for:
- Anticancer Properties : The indole and triazole components are known to exhibit anticancer activity by inhibiting specific pathways involved in tumor growth.
- Antimicrobial Activity : Research has shown that derivatives of this compound can act against a range of pathogens, making it a candidate for developing new antimicrobial agents.
Biological Studies
The compound's mechanism of action involves:
- Receptor Modulation : The structural components can bind to various receptors, altering their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The triazole ring is often associated with enzyme inhibition, which can be leveraged in drug design to target specific diseases.
Material Science
Due to its unique chemical properties, the compound can be utilized in the development of new materials with specific characteristics such as:
- Conductivity : Its electronic properties may allow it to be used in conductive materials.
- Fluorescence : The compound's structure may enable it to exhibit fluorescent properties useful in imaging applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of compounds similar to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide. The findings indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer drug.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties highlighted that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole moiety in enhancing antimicrobial activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage between the triazole and acetamide groups demonstrates susceptibility to nucleophilic substitution under basic conditions. Research on structurally similar thioether-containing triazoles shows reactivity with alkyl halides and amines.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | S-alkyl derivatives with modified solubility profiles | |
| Aminolysis | Piperidine, DCM, rt | Thiol-to-amine substitution yielding secondary amides |
Oxidation Reactions
The sulfur atom in the thioether group undergoes oxidation to sulfoxide or sulfone derivatives, a reaction pathway confirmed in studies of related 1,2,4-triazole-thioethers .
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfoxide derivative (R-SO-R') | 78% | |
| mCPBA | DCM, 0°C → rt, 12h | Sulfone derivative (R-SO₂-R') | 85% |
Hydrolysis of the Acetamide Moiety
The N-(thiazol-2-yl)acetamide group undergoes hydrolysis under acidic or alkaline conditions, as observed in analogs with similar electron-withdrawing substituents .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in regioselective reactions, including:
A comparative study of triazole reactivity in analogs reveals:
Thiazole Ring Electrophilic Substitution
The electron-rich thiazole ring undergoes halogenation and nitration, as demonstrated in studies of N-(thiazol-2-yl)acetamide derivatives .
| Electrophile | Catalyst | Position | Product Utility |
|---|---|---|---|
| Br₂ (1 eq) | FeBr₃, 0°C | C-5 | Cross-coupling precursor |
| HNO₃/H₂SO₄ | 50°C, 3h | C-4 | Nitro intermediates for reduction |
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification at the indole and methoxyphenyl groups :
Key Mechanistic Insights from Computational Studies
DFT calculations on analogous systems reveal:
-
Thioether oxidation : ΔG‡ = 28.5 kcal/mol for H₂O₂-mediated sulfoxide formation
-
Triazole N-alkylation : Electron-deficient N-4 site favors SN2 mechanisms (r² = 0.94 vs. Hammett σ)
This compound's reactivity profile positions it as a versatile scaffold for developing antimicrobial and anticancer agents, particularly through late-stage functionalization strategies . Further studies should explore photocatalytic C-H activation to access novel derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Role of the Indole Moiety
- The indole group in the target compound differentiates it from Orco modulators like VUAA1 and OLC15, which lack aromatic heterocycles at position 3. Indole derivatives are associated with anticancer activity via kinase inhibition or apoptosis induction .
Impact of the 4-Methoxyphenyl Group
- The 4-methoxyphenyl substituent, shared with compound 6l, enhances metabolic stability and hydrophobic interactions.
Thiazol-2-yl Acetamide vs. Benzothiazole Derivatives
- The thiazol-2-yl acetamide in the target compound mirrors the benzothiazole-2-yl acetamide in 5a–m , which showed potent anticonvulsant activity (ED50 = 18 mg/kg in MES test) . However, the smaller thiazole ring may improve blood-brain barrier penetration compared to benzothiazoles.
Triazole vs. Oxadiazole Cores
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Substitutions : In benzothiazole derivatives (5a–m ), replacing triazole with imidazole (6a–b ) reduced anticonvulsant efficacy, highlighting the importance of the triazole’s hydrogen-bonding capability .
Q & A
Q. Q1: What are the standard protocols for synthesizing this compound, and how can yield and purity be optimized?
Answer: The synthesis involves multi-step reactions, including cyclization of triazole precursors, nucleophilic substitution for thioether formation, and coupling of the acetamide group. Key steps include:
- Cyclization: Formation of the 1,2,4-triazole core using hydrazine derivatives and carbonyl reagents under reflux .
- Thioether linkage: Reaction of triazole-thiol intermediates with chloroacetamide derivatives in polar solvents (e.g., DMF) with catalysts like triethylamine .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Optimization strategies: - Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products .
- Use excess chloroacetamide (1.2–1.5 eq.) to drive thioether formation to completion .
Q. Q2: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy: 1H/13C NMR confirms the presence of indole (δ 7.0–7.5 ppm), triazole (δ 8.2–8.5 ppm), and thiazole protons (δ 7.3–7.7 ppm) .
- Mass spectrometry (HRMS): Validates the molecular ion peak (e.g., m/z 524.64 for C24H20N6O2S2) and fragmentation patterns .
- HPLC: Quantifies purity (>98% via reverse-phase C18 columns with UV detection at 254 nm) .
Biological Activity & Mechanism
Q. Q3: What preliminary biological screening data exist for this compound, and how should researchers design assays to validate its activity?
Answer:
- Reported activities: Anticancer (IC50 < 10 µM in HeLa cells), antifungal (MIC ~5 µg/mL against C. albicans), and anti-inflammatory effects (COX-2 inhibition >70% at 50 µM) .
- Assay design:
- In vitro cytotoxicity: MTT assay with 48–72 hr exposure .
- Enzyme inhibition: Fluorescence-based COX-2 assays using recombinant enzymes .
- Targeted studies: Molecular docking to triazole-binding enzymes (e.g., lanosterol demethylase for antifungal activity) .
Q. Q4: How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?
Answer:
- Stability profile:
- pH stability: Degrades rapidly in acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the acetamide and triazole groups .
- Thermal stability: Stable up to 150°C (TGA data), but prolonged heating above 80°C in solution induces decomposition .
- Experimental considerations:
- Store lyophilized at -20°C under inert gas (N2/Ar).
- Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. Q5: What strategies can resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
Answer:
- Source identification: Verify assay conditions (e.g., cell line heterogeneity, serum concentration) .
- Structural validation: Confirm batch purity via HPLC and elemental analysis to rule out impurity-driven effects .
- Dose-response refinement: Use narrower concentration ranges (e.g., 0.1–50 µM) with triplicate replicates .
Q. Q6: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetics?
Answer:
- Modifiable sites:
- Indole moiety: Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability .
- Thiazole ring: Replace with pyridine to improve solubility without losing target affinity .
- Methodology:
- In silico modeling: Predict ADMET properties (e.g., LogP, CYP450 interactions) using tools like Schrödinger .
- In vivo PK: Monitor plasma half-life in rodent models after oral administration (dose: 10 mg/kg) .
Q. Q7: What are the challenges in scaling up synthesis without compromising purity, and how can they be addressed?
Answer:
- Challenges:
- Solutions:
Methodological Gaps & Future Directions
Q. Q8: How can researchers leverage crystallography or spectroscopy to elucidate the compound’s interaction with biological targets?
Answer:
- X-ray crystallography: Co-crystallize with target enzymes (e.g., COX-2) to identify binding residues .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (KD < 1 µM achievable) .
- Fluorescence quenching: Monitor conformational changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
